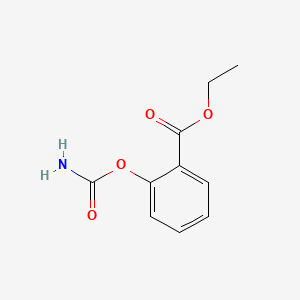

Ethyl 2-carbamoyloxybenzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-carbamoyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-14-9(12)7-5-3-4-6-8(7)15-10(11)13/h3-6H,2H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMIIMPCFQKAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237170 | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88599-32-0 | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088599320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-carbamoyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Reagent Selection

The most widely reported method involves the carbamoylation of ethyl 2-hydroxyphenylacetate with diethylcarbamoyl chloride. This nucleophilic acyl substitution reaction proceeds in the presence of a strong base, typically sodium hydride (NaH), which deprotonates the phenolic hydroxyl group, enabling attack on the carbamoyl chloride.

Key reagents include:

-

Ethyl 2-hydroxyphenylacetate : Synthesized via esterification of 2-hydroxyphenylacetic acid.

-

Diethylcarbamoyl chloride : Introduces the carbamoyl functional group.

-

Tetrahydrofuran (THF) : Chosen for its ability to solubilize both organic and inorganic reactants.

The reaction is conducted under nitrogen atmosphere at room temperature, with GC monitoring to confirm completion.

Optimized Protocol and Yield

In a representative procedure:

-

Reagent Ratios : Ethyl 2-hydroxyphenylacetate (11 g, 61 mmol), NaH (1.5 g, 61 mmol), and diethylcarbamoyl chloride (6.7 mL, 67 mmol) are combined in THF.

-

Reaction Time : 3–4 hours at 25°C.

-

Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via distillation.

Table 1: Critical Parameters for Carbamoylation Method

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Substrate:Cl) | 1:1.1 | Prevents side reactions |

| Solvent | THF | Enhances reactivity |

| Temperature | 25°C | Minimizes decomposition |

Microwave-Assisted Esterification and Carbamoylation

Adaptation from Ethyl Salicylate Synthesis

While direct methods for ethyl 2-carbamoyloxybenzoate are scarce, microwave-assisted esterification techniques for analogous compounds, such as ethyl salicylate, provide a transferable framework. The process involves:

-

Microwave Activation : Accelerates esterification of salicylic acid derivatives.

-

Catalyst : p-Toluenesulfonic acid (4.8 g per 12.6 g substrate) enables protonation of the carbonyl oxygen.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Carbamoylation Route :

-

Strengths : High yield (94%), straightforward purification.

-

Limitations : Requires stringent anhydrous conditions and costly carbamoyl chlorides.

-

-

Microwave Method :

-

Strengths : Energy-efficient, scalable for industrial use.

-

Limitations : Requires specialized equipment; unverified for target compound.

-

Table 2: Method Comparison

Analyse Chemischer Reaktionen

Reaction Conditions and Yields:

| Carbamoyl Chloride | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Diethylcarbamoyl chloride | NaH | THF | Room temp. | 94% | |

| Dimethylcarbamoyl chloride | KOtBu | DCM | 0°C → RT | 88% |

This reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by attack on the electrophilic carbonyl carbon of the carbamoyl chloride. The product is isolated after aqueous workup and chromatography .

Hydrolysis Reactions

The ester and carbamate groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

-

Conditions : H<sub>2</sub>SO<sub>4</sub> (cat.), H<sub>2</sub>O/EtOH, reflux.

Basic Hydrolysis:

-

Conditions : KOH, H<sub>2</sub>O/EtOH, 90°C.

Transesterification

Ethyl 2-carbamoyloxybenzoate participates in transesterification with alcohols under acidic catalysis:

Example Reaction:

| Alcohol | Catalyst | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Reflux | Mthis compound | 82% |

Mechanistically, protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by the alcohol .

Role in Polymerization Catalysis

This compound derivatives act as electron donors in Ziegler-Natta catalysts for olefin polymerization:

Catalyst Composition:

| Component | Function | Example System | Source |

|---|---|---|---|

| MgCl<sub>2</sub>-supported TiCl<sub>4</sub> | Active catalyst | Polypropylene synthesis | |

| This compound | Electron donor, modulates stereoregularity | High-isotacticity PP |

These donors improve catalyst selectivity and polymer properties by coordinating to MgCl<sub>2</sub> surfaces .

Stability and Decomposition

The compound exhibits thermal stability up to 150°C but decomposes under prolonged heating or strong acids:

Degradation Pathways:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- The exact mechanism by which ethyl 2-(carbamoyloxy)benzoate exerts its effects is not well-documented.

- It likely involves interactions with specific molecular targets or pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare ECXB with structurally related ethyl benzoate derivatives, focusing on molecular properties, substituent effects, and applications:

Key Observations:

Substituent Impact on Reactivity and Applications :

- ECXB’s carbamoyloxy group (-OCONH₂) confers hydrogen-bonding capability, making it suitable for interactions in biological systems (e.g., enzyme binding or drug delivery) .

- Methoxy (-OCH₃) in Ethyl 2-methoxybenzoate enhances lipophilicity, favoring use in flavoring agents and fragrances .

- Acetyl (-COCH₃) and chloro (-Cl) groups in Ethyl 2-acetylbenzoate and Ethyl 2-chlorobenzoate, respectively, increase electrophilicity, making these compounds reactive intermediates in synthesis .

Ethyl 2-methoxybenzoate adheres to JECFA/FCC standards for food additives, highlighting its low toxicity profile .

Analytical Characterization :

Biologische Aktivität

Ethyl 2-carbamoyloxybenzoate, also known as ethyl 2-(carbamoyloxy)benzoate, is a chemical compound with the molecular formula . It is characterized by the presence of an ester group and a carbamate group attached to a benzene ring. This compound is primarily recognized for its role as a prodrug , which means it undergoes metabolic conversion in the body to release active pharmacological agents, notably salicylic acid, carsalam, and salicylamide.

Physical Properties

- Appearance : White powder

- Melting Point : 150-152°C

This compound does not exert direct pharmacological effects; instead, it is metabolized into active compounds that influence biological systems. The primary mechanism involves enzymatic hydrolysis, leading to the release of salicylic acid, which is known for its analgesic and anti-inflammatory properties. The metabolism occurs predominantly in the liver and involves various biochemical pathways that affect inflammatory responses.

Biochemical Pathways

The compound affects several metabolic pathways related to:

- Salicylic Acid Metabolism : Salicylic acid is a well-known anti-inflammatory agent that inhibits cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory prostaglandins.

- Interaction with Cellular Processes : The metabolites produced from this compound influence cell signaling pathways and gene expression related to inflammation and pain relief.

Pharmacokinetics

This compound is absorbed and distributed through various mechanisms in the body:

- Transport Mechanisms : It interacts with transport proteins that facilitate its uptake into cells.

- Subcellular Localization : The compound exhibits specific localization patterns that may enhance its therapeutic effects.

Dosage Effects in Animal Models

Studies have demonstrated that at therapeutic doses, this compound exhibits significant anti-inflammatory and analgesic effects without substantial toxicity. The efficacy varies with dosage, emphasizing the importance of appropriate dosing in therapeutic applications.

Case Studies

- Anti-inflammatory Activity : In experimental models, administration of this compound resulted in reduced levels of inflammatory markers such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNFα), indicating its potential utility in managing inflammatory conditions.

- Comparison with Other NSAIDs : Comparative studies have highlighted that while traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin provide similar benefits, this compound may have a more favorable side effect profile due to its prodrug nature.

Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for Ethyl 2-carbamoyloxybenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification or carbamoylation reactions. A common method involves reacting 2-hydroxybenzoic acid derivatives with ethyl chloroformate or carbamoyl chloride under basic conditions. Optimization includes adjusting catalyst concentration (e.g., pyridine or triethylamine), temperature (40–60°C), and solvent polarity (e.g., dichloromethane or THF) to maximize yield . Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. How can researchers purify this compound, and what analytical techniques confirm its purity?

Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol. Analytical validation combines:

- HPLC : Retention time comparison against a reference standard (C18 column, acetonitrile/water mobile phase).

- NMR : Characteristic peaks (e.g., ethyl ester protons at δ 1.3–1.4 ppm, aromatic protons at δ 7.2–8.1 ppm).

- FTIR : Carbamate C=O stretch (~1700 cm⁻¹) and ester C-O stretch (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., NMR vs. MS) for this compound arise, and how can they be resolved?

Discrepancies often stem from:

Q. What is the structure-activity relationship (SAR) of this compound derivatives in biological assays?

Modifying the carbamoyl or ethyl groups alters bioactivity:

- Carbamoyl Substituents : Bulky groups (e.g., benzyl) enhance lipid solubility, improving membrane permeability in antimicrobial assays.

- Ethyl Ester Hydrolysis : Stability in physiological buffers (pH 7.4) affects prodrug activation kinetics. Hydrolysis rates can be quantified via LC-MS .

Q. How does this compound degrade under accelerated stability conditions, and what are the major degradation products?

Forced degradation studies (40°C/75% RH, 0.1 M HCl/NaOH) reveal:

- Acidic Hydrolysis : Forms 2-carbamoyloxybenzoic acid (confirmed by NMR and LC-MS).

- Oxidative Degradation : Generates benzoquinone derivatives under H₂O₂ exposure, detectable via HPLC-DAD .

Methodological Recommendations

- Synthetic Optimization : Use a Design of Experiments (DoE) approach to screen catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) and solvents .

- Analytical Cross-Validation : Combine X-ray crystallography (for crystal structure) with spectroscopic data to resolve ambiguities .

- Biological Testing : Pair in vitro assays (e.g., MIC for antimicrobial activity) with molecular docking to map interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.